

3-(Trifluoromethyl)quinoline solubility and stability

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoline

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An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)quinoline

Authored by: Gemini, Senior Application Scientist Abstract

3-(Trifluoromethyl)quinoline is a pivotal fluorinated heterocyclic compound, serving as a critical building block in the realms of medicinal chemistry and materials science.^[1] The strategic incorporation of the trifluoromethyl (-CF₃) group onto the quinoline scaffold imparts unique physicochemical properties that significantly influence its biological activity and application potential.^{[2][3]} This guide provides a comprehensive technical overview of the solubility and stability profiles of **3-(Trifluoromethyl)quinoline**. We will delve into its behavior in various solvent systems, explore its intrinsic stability under diverse stress conditions, and present validated experimental protocols for the accurate determination of these crucial parameters. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its fundamental properties to inform experimental design, formulation development, and synthetic strategy.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of **3-(Trifluoromethyl)quinoline** is the first step in predicting its behavior. The quinoline core is a fused aromatic system composed of a benzene and a pyridine ring.^[4] The trifluoromethyl group at the 3-position, with

its high electronegativity and strong carbon-fluorine bonds, profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability.[2][5]

Table 1: Physicochemical Properties of **3-(Trifluoromethyl)quinoline**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_6F_3N$	[4][6]
Molecular Weight	197.16 g/mol	[4][6]
Appearance	White solid	[4]
Melting Point	42-43°C	[4]
Boiling Point	$243.7 \pm 35.0^{\circ}\text{C}$ (at 760 mmHg)	[4]
Density	$1.311 \pm 0.06 \text{ g/cm}^3$	[4]
CAS Number	25199-76-2	[4][6]

Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The dual nature of **3-(Trifluoromethyl)quinoline**—a hydrophobic aromatic system combined with a basic nitrogen atom—results in a distinct solubility profile.

Aqueous and Organic Solubility

The compound exhibits limited solubility in aqueous media. This is a direct consequence of the hydrophobic character of the fused quinoline ring system and the lipophilic nature of the trifluoromethyl group.[2][4]

Conversely, it demonstrates significantly higher solubility in a range of common organic solvents. This lipophilic character is advantageous for its use in organic synthesis and for applications requiring good membrane permeability.[2][4]

Table 2: Solubility Data for **3-(Trifluoromethyl)quinoline**

Solvent	Solubility	Temperature	Notes	Source(s)
Water	0.22 g/L (~1.12 mM)	25°C	Limited solubility due to hydrophobic nature.	[4]
Methanol	Soluble	Ambient	Significantly higher solubility than in water.	[4]
Ethanol	Soluble	Ambient	High solubility due to lipophilic character.	[4]
DMSO	Soluble	Ambient	A common solvent for preparing stock solutions.	[3][4]
Chloroform	Soluble	Ambient	High solubility.	[4]
Dichloromethane	Soluble	Ambient	High solubility.	[4]

Causality of Solubility: The Impact of pH

As a derivative of quinoline, a weak base, the aqueous solubility of **3-(Trifluoromethyl)quinoline** is expected to be pH-dependent.[\[7\]](#)

- Expertise & Experience: In acidic environments (low pH), the lone pair of electrons on the pyridine nitrogen atom can accept a proton. This protonation forms a quinolinium salt. The resulting positive charge significantly increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions. Conversely, in neutral or alkaline conditions (pH > 7), the compound exists predominantly in its neutral, less soluble free base form. This behavior is a cornerstone of formulation science, often exploited to create injectable drug formulations or to understand a drug's behavior in the gastrointestinal tract.[\[7\]\[8\]](#)

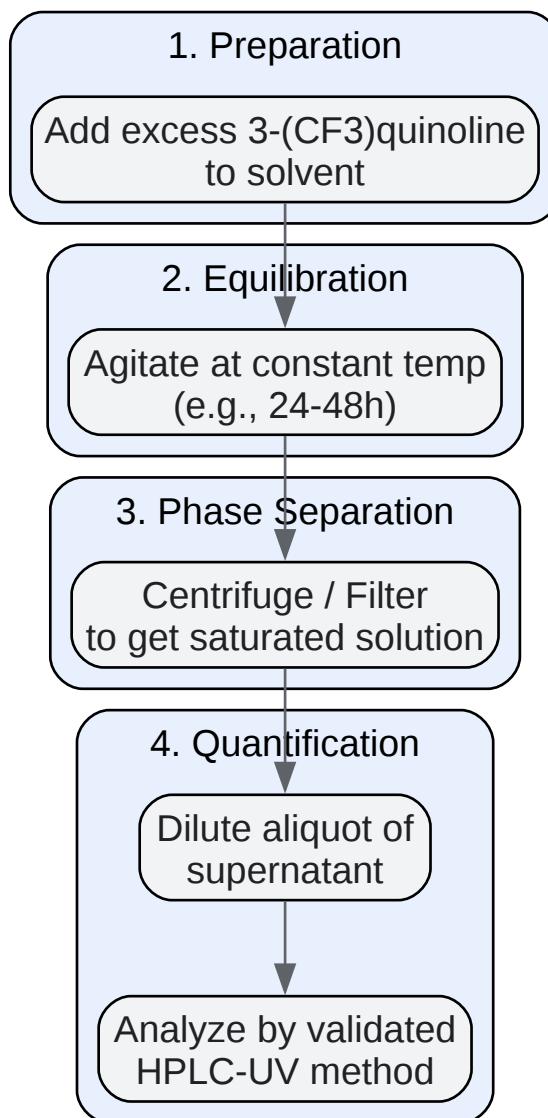
Experimental Protocol: Shake-Flask Method for Solubility Determination

- Trustworthiness: To ensure reliable and reproducible solubility data, the shake-flask method (OECD Guideline 105) is the gold standard. This protocol is a self-validating system as it measures solubility at equilibrium, minimizing kinetic artifacts.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **3-(Trifluoromethyl)quinoline** to a known volume of the test solvent (e.g., purified water, pH 7.4 buffer, n-octanol) in a sealed, inert container.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic check is advised to confirm the time to equilibrium.
- Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved solid to settle. For aqueous solutions, centrifugation or filtration (using a filter material that does not adsorb the compound) is essential to separate the saturated solution from the excess solid.
- Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the sample appropriately with a suitable mobile phase.
- Analysis: Determine the concentration of **3-(Trifluoromethyl)quinoline** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][9]
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Visualization: Solubility Determination Workflow



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Caption: Workflow for the shake-flask solubility determination method.

Stability Profile

The stability of a molecule is paramount, dictating its shelf-life, storage conditions, and degradation pathways. The trifluoromethyl group is renowned for enhancing molecular stability. [2][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group highly resistant to chemical and metabolic degradation.[10]

Forced Degradation (Stress Testing)

- Expertise & Experience: To proactively identify potential liabilities, forced degradation studies are an industry-standard practice.[11][12] These studies subject the compound to stress conditions more severe than those it would encounter during routine handling or storage.[13][14] The goal is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation products and establish degradation pathways.[11] This knowledge is crucial for developing stability-indicating analytical methods, which can separate the intact drug from its degradation products.[13]

Stability Under Specific Stress Conditions

- Hydrolytic Stability (pH-Dependent): The stability of **3-(Trifluoromethyl)quinoline** is influenced by pH.[8]
 - Acidic Conditions: The compound is expected to be relatively stable in mild acidic conditions.
 - Neutral Conditions: Generally stable.
 - Basic Conditions: While the C-F bonds are strong, the trifluoromethyl group can be susceptible to hydrolysis under harsh alkaline (high pH) conditions, which can lead to the formation of the corresponding carboxylic acid.[10] This is a known degradation pathway for some trifluoromethyl-containing aromatics.[10]
- Oxidative Stability: The electron-rich quinoline ring system can be susceptible to oxidation. [15] Exposure to common oxidizing agents (e.g., hydrogen peroxide) could potentially lead to the formation of N-oxides or hydroxylated derivatives.
- Photostability: Quinoline and its derivatives are known to be photosensitive and can undergo degradation upon exposure to light, particularly UV light.[15] However, some studies on complex trifluoromethylated quinoline derivatives have reported good stability under white-LED irradiation.[16][17] A formal photostability study according to ICH Q1B guidelines is necessary for a definitive conclusion.
- Thermal Stability: Trifluoromethylated heterocyclic compounds often exhibit high thermal stability, a property supported by studies on related quinoline structures.[16][18][19] Degradation is typically only observed at temperatures well above standard storage conditions.

Experimental Protocol: Forced Degradation Study

- Trustworthiness: This protocol outlines a systematic approach to evaluating stability, ensuring that each potential degradation pathway is investigated under controlled and reproducible conditions. A validated stability-indicating HPLC method is essential for the credibility of the results.

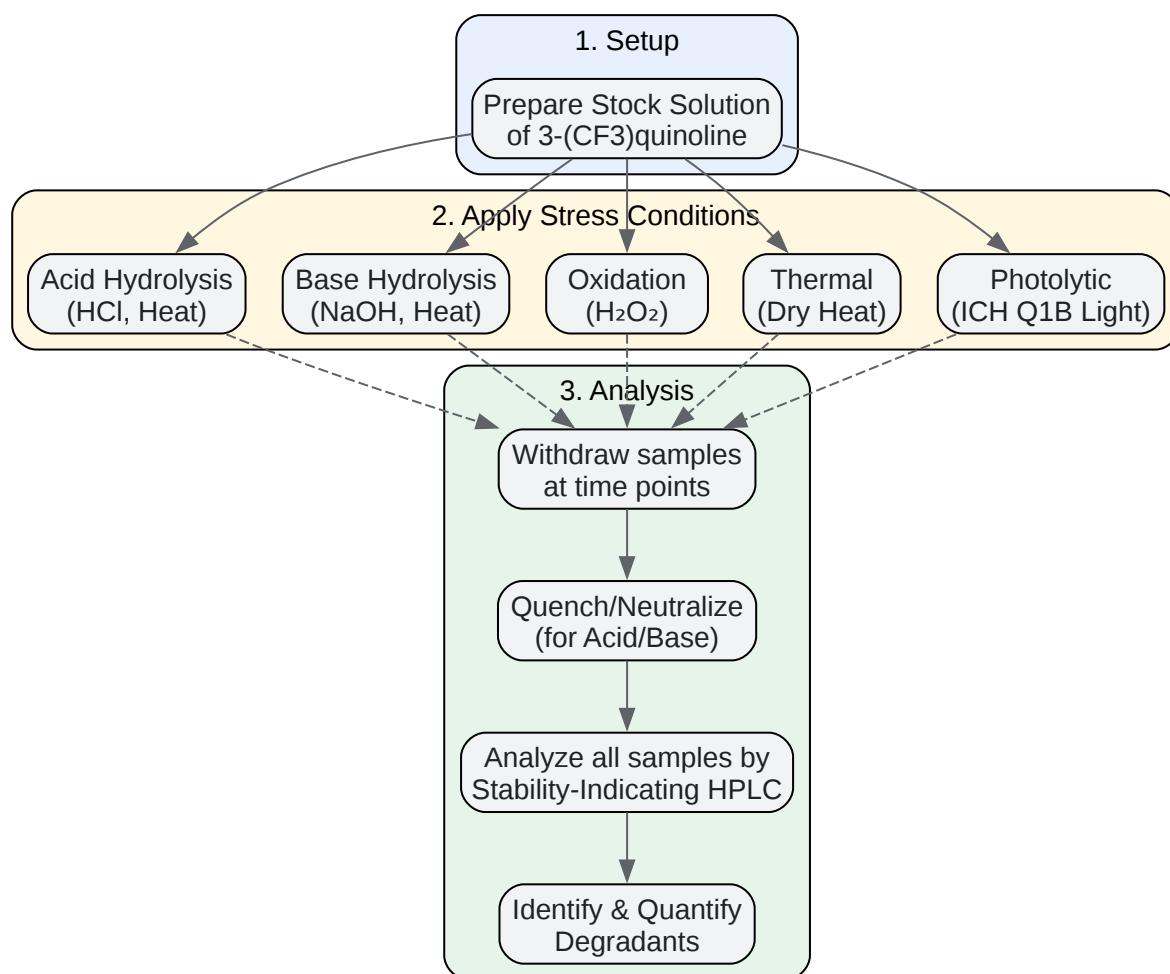
Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a stock solution of **3-(Trifluoromethyl)quinoline** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions Application:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a set time.
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a set time.
 - Oxidation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂) and keep it at room temperature.
 - Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C).
 - Photodegradation: Expose a solid sample and a solution sample to a light source specified by ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) for each condition.
- Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of resolving the

parent peak from all major degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

- Mass Balance: Evaluate the results to ensure mass balance is conserved, meaning the decrease in the parent compound's peak area should be approximately equal to the sum of the increase in the degradation products' peak areas.

Visualization: Forced Degradation Study Workflow



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Caption: Workflow for a comprehensive forced degradation study.

Conclusion

3-(Trifluoromethyl)quinoline presents a well-defined physicochemical profile that is highly valuable to researchers. Its limited aqueous solubility is a key consideration for formulation, but its high solubility in organic solvents makes it amenable to a wide range of synthetic applications. The molecule's stability is significantly enhanced by the trifluoromethyl group, rendering it robust under many conditions.[19][20][21] However, a comprehensive understanding derived from forced degradation studies reveals potential liabilities under specific stress conditions, such as strong alkaline hydrolysis and oxidation. The experimental frameworks and data presented in this guide provide the necessary foundation for scientists to confidently handle, formulate, and deploy this important chemical building block in their research and development endeavors.

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